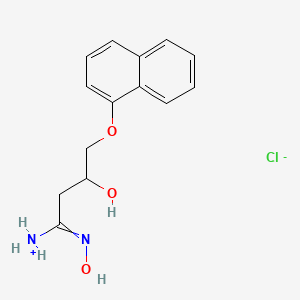
萘多洛尔盐酸盐
描述
Nadoxolol Hydrochloride is an antiarrhythmic agent used for the treatment of irregular heartbeats. It is chemically related to beta-adrenergic receptor blocker drugs such as propranolol. Nadoxolol Hydrochloride is not currently marketed anywhere in the world .
科学研究应用
Nadoxolol Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects on cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and chemical processes.
作用机制
Target of Action
Nadoxolol is an antiarrhythmic agent , chemically related in structure to beta-adrenergic receptor blocker drugs such as propranolol . It primarily targets the beta-adrenergic receptors in the heart, which play a crucial role in regulating heart rate and contractility .
Mode of Action
Nadoxolol functions as a beta-adrenergic receptor blocker . By binding to these receptors, it inhibits the action of catecholamines such as adrenaline and noradrenaline, which are responsible for increasing heart rate, contractility, and conduction velocity. As a result, Nadoxolol helps in reducing heart rate and contractility, thereby controlling irregular heartbeats .
Result of Action
The primary result of Nadoxolol’s action is the reduction of heart rate and contractility , which helps in controlling irregular heartbeats . By blocking the action of catecholamines on the heart, it reduces the heart’s workload and oxygen demand. This can help prevent angina (chest pain) and reduce the risk of heart attacks.
生化分析
Biochemical Properties
Nadoxolol Hydrochloride plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with beta-adrenergic receptors, which are proteins located on the surface of cells in the heart and blood vessels. By binding to these receptors, Nadoxolol Hydrochloride inhibits the action of catecholamines (such as adrenaline), leading to a decrease in heart rate and blood pressure . This interaction is crucial for its antiarrhythmic properties.
Cellular Effects
Nadoxolol Hydrochloride affects various types of cells and cellular processes. In cardiac cells, it reduces the force of contraction and slows down the heart rate by blocking beta-adrenergic receptors. This action helps in managing arrhythmias and reducing the workload on the heart . Additionally, Nadoxolol Hydrochloride influences cell signaling pathways by inhibiting the production of cyclic AMP, a molecule involved in transmitting signals within cells . This inhibition affects gene expression and cellular metabolism, contributing to its therapeutic effects.
Molecular Mechanism
The molecular mechanism of Nadoxolol Hydrochloride involves its binding to beta-adrenergic receptors on the cell surface. This binding prevents the activation of these receptors by catecholamines, thereby inhibiting the downstream signaling pathways that lead to increased heart rate and force of contraction . Nadoxolol Hydrochloride also affects the expression of genes involved in the regulation of heart function, further contributing to its antiarrhythmic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nadoxolol Hydrochloride have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its potency and efficacy . Long-term studies have shown that prolonged exposure to Nadoxolol Hydrochloride can lead to adaptive changes in cellular function, such as alterations in receptor density and sensitivity . These changes can influence the overall effectiveness of the drug in treating arrhythmias.
Dosage Effects in Animal Models
The effects of Nadoxolol Hydrochloride vary with different dosages in animal models. At low doses, it effectively reduces heart rate and blood pressure without causing significant adverse effects . At higher doses, Nadoxolol Hydrochloride can cause toxic effects, including bradycardia (excessively slow heart rate), hypotension (low blood pressure), and even cardiac arrest . These findings highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Nadoxolol Hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as cytochrome P450 . The metabolites are then excreted through the kidneys. The interaction of Nadoxolol Hydrochloride with these enzymes can affect metabolic flux and the levels of various metabolites in the body . Understanding these pathways is crucial for optimizing the drug’s therapeutic effects and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, Nadoxolol Hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, Nadoxolol Hydrochloride can accumulate in specific compartments, such as the cytoplasm and the cell membrane, where it exerts its therapeutic effects . The distribution of the drug within the body is influenced by factors such as blood flow, tissue permeability, and the presence of transport proteins.
Subcellular Localization
The subcellular localization of Nadoxolol Hydrochloride plays a crucial role in its activity and function. The compound is primarily localized to the cell membrane, where it interacts with beta-adrenergic receptors . This localization is essential for its ability to block the action of catecholamines and regulate heart function. Additionally, Nadoxolol Hydrochloride may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nadoxolol Hydrochloride involves several steps. The key intermediate in the synthesis is 1-chloro-3-(1-naphthyloxy)-2-propanol.
Industrial Production Methods: Industrial production of Nadoxolol Hydrochloride typically involves large-scale chemical synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. The process includes the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Nadoxolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or an aldehyde, while reduction may produce an alcohol .
相似化合物的比较
Propranolol: Another beta-adrenergic receptor blocker used for similar indications.
Uniqueness: Nadoxolol Hydrochloride is unique in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other beta-adrenergic receptor blockers. Its unique structure may offer advantages in terms of efficacy and safety for certain patient populations .
属性
CAS 编号 |
35991-93-6 |
|---|---|
分子式 |
C14H17ClN2O3 |
分子量 |
296.75 g/mol |
IUPAC 名称 |
N',3-dihydroxy-4-naphthalen-1-yloxybutanimidamide;hydrochloride |
InChI |
InChI=1S/C14H16N2O3.ClH/c15-14(16-18)8-11(17)9-19-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,17-18H,8-9H2,(H2,15,16);1H |
InChI 键 |
QMIHLTWUCXXBQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CC(=[NH+]O)N)O.[Cl-] |
手性 SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(C/C(=N\O)/N)O.Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CC(=NO)N)O.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
54063-51-3 (Parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Nadoxolol hydrochloride; Nadoxolol HCl; LL 1530; LL-1530; LL1530; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


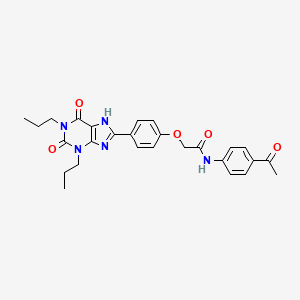
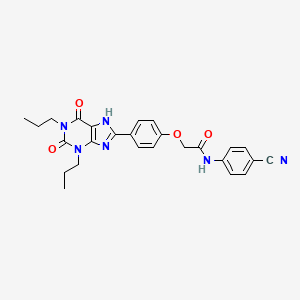
![[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonopropyl]phosphonic acid](/img/structure/B1676836.png)
![[(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate](/img/structure/B1676837.png)
![1-Isothiocyanato-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B1676838.png)
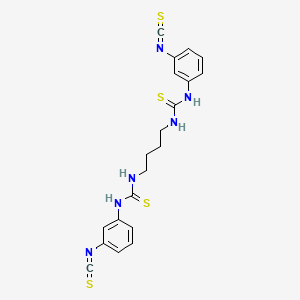

![N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B1676843.png)
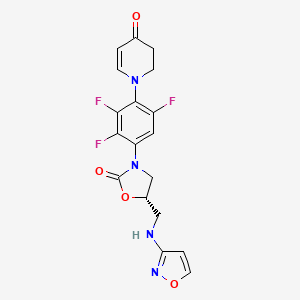
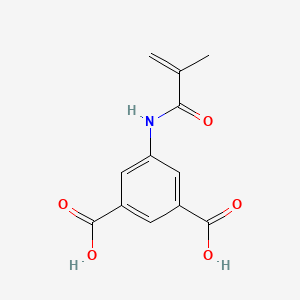
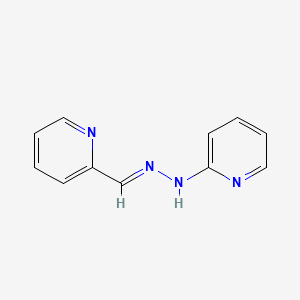
![4,6-Dimethyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyrimidin-2-amine](/img/structure/B1676848.png)

![2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine](/img/structure/B1676853.png)
